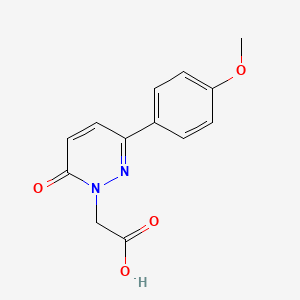
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the synthesis of p-methoxyphenylacetic acid involves the use of methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus, and glacial acetic acid . The reaction operation is simple, the reaction time is short, the production efficiency is high, the synthesis cost is low, and the reaction conditions are mild, making it suitable for industrial promotion .Molecular Structure Analysis
The molecular structure of related compounds such as (2-Methoxyphenyl)acetic acid has been identified. It has a molecular formula of C9H10O3, an average mass of 166.174 Da, and a monoisotopic mass of 166.062988 Da .Chemical Reactions Analysis
Carboxylic acids like 4-METHOXYPHENYLACETIC ACID can react with all bases, both organic and inorganic. Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat . Soluble carboxylic acid dissociate to an extent in water to yield hydrogen ions .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as Methoxyphenylacetic acid have been identified. It has a molecular mass of 166.18 g/mol and a Hill Formula of C9H10O3 .Applications De Recherche Scientifique
Design and Synthesis Applications
Research into pyridazinone derivatives and related compounds has demonstrated their versatility in the synthesis of various pharmacologically active molecules. For example, the design and synthesis of thiazolidin-4-ones based on chromen-4-yl acetic acid derivatives have been explored for their potential antibacterial activities. This demonstrates the utility of similar structures in generating new bioactive molecules with potential antimicrobial properties (M. Čačić et al., 2009).
Fluorescent Labeling and Biomedical Analysis
Compounds with methoxyphenyl components have found applications in fluorescent labeling for biomedical analysis. For instance, 6-methoxy-4-quinolone, derived from methoxyindole-3-acetic acid, showcases strong fluorescence in a wide pH range, indicating its utility in sensitive detection methods in biomedical research (Junzo Hirano et al., 2004).
Synthesis of Fused Azines
The synthesis of novel classes of pyridazin-3-one derivatives illustrates the diverse synthetic applications of pyridazinone cores. These derivatives are valuable for constructing complex fused azine structures, highlighting the role of pyridazinone and related acetic acid derivatives in advancing synthetic organic chemistry and potentially leading to new therapeutic agents (H. M. Ibrahim & H. Behbehani, 2014).
Antimicrobial Agent Synthesis
The exploration of pyridazinone derivatives extends into the development of antimicrobial agents, where the synthesis of specific derivatives has been targeted for evaluating their efficacy against a range of microbial strains. This research underscores the potential of pyridazinone-based structures in contributing to the discovery of new antimicrobial compounds (P. Sah et al., 2014).
Anticonvulsant and Neurotoxicity Evaluation
Derivatives of pyridazinone have been assessed for their anticonvulsant properties, providing a foundation for the development of novel therapeutics targeting neurological disorders. Such research exemplifies the pharmacological relevance of these structures in addressing complex health conditions (M. Shaquiquzzaman et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-10-4-2-9(3-5-10)11-6-7-12(16)15(14-11)8-13(17)18/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFUYPSEVYOYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(furan-2-ylmethyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2693953.png)
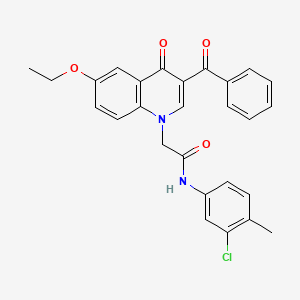
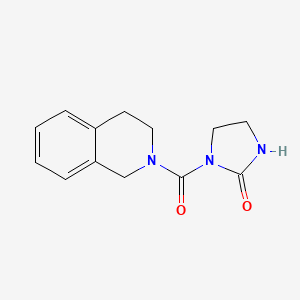

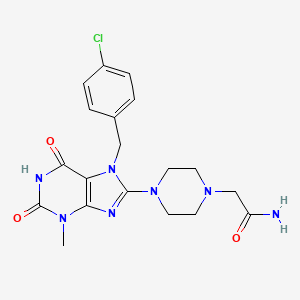
![2-{[4-(2-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2693961.png)
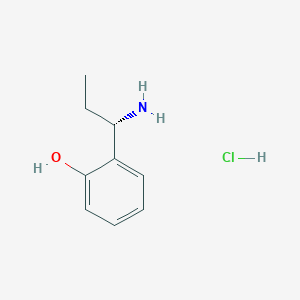
![2-(5-Oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)acetamide](/img/structure/B2693963.png)
![(Z)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2693964.png)
![ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2693965.png)
![3-[2-(4-Chlorophenyl)-1-(2-methoxyethyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one](/img/structure/B2693966.png)

![ethyl 2-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2693971.png)
![2-(3-methylphenoxy)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2693974.png)